molecular formula C9H5F5O3 B2893090 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid CAS No. 338792-17-9

2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B2893090
CAS No.: 338792-17-9
M. Wt: 256.128
InChI Key: SJJMHHADPMHRCA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid (CAS 338792-17-9) is a high-purity fluorinated building block of interest in advanced chemical synthesis and drug discovery research. With the molecular formula C9H5F5O3 and a molecular weight of 256.13 g/mol, this compound features a distinct structure combining a difluoroacetic acid moiety with a (trifluoromethyl)phenoxy group . The incorporation of multiple fluorine atoms is a strategic approach in medicinal chemistry, as fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, are known to significantly influence the biological activity, metabolic stability, and lipophilicity of drug candidates . This makes the compound a valuable scaffold for constructing potential bioactive molecules. Trifluoromethyl group-containing drugs have seen a notable increase in FDA approvals over the past two decades, highlighting the critical role of such fluorinated pharmacophores in developing new therapies . As a specialized chemical, this compound is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or any form of human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and safety information.

Properties

IUPAC Name

2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-8(11,12)5-2-1-3-6(4-5)17-9(13,14)7(15)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJMHHADPMHRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)O)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Difluoroacetyl Precursors

A primary route involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid derivatives. In one approach, 3-(trifluoromethyl)phenol is treated with difluoroacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of difluoroacetyl chloride.

Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: 60–75% (dependent on purity of starting materials)

A critical challenge lies in the steric hindrance posed by the trifluoromethyl group, which reduces nucleophilicity at the phenolic oxygen. To mitigate this, catalytic phase-transfer agents like tetrabutylammonium bromide have been employed to enhance reaction kinetics. Post-reaction purification typically involves aqueous workup followed by column chromatography using hexane/ethyl acetate gradients.

Oxidative Fluorination of Hydroxyacetate Intermediates

An alternative method utilizes oxidative fluorination of 2-hydroxy-2-[3-(trifluoromethyl)phenoxy]acetic acid precursors. This two-step process involves:

  • Ether Formation : Coupling 3-(trifluoromethyl)phenol with glycolic acid derivatives via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
  • Fluorination : Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) at −20°C to introduce difluoromethyl groups.

Key Optimization Parameters

Parameter Optimal Value Impact on Yield
Fluorinating Agent Deoxo-Fluor 82%
Reaction Time 6–8 hours <±5% variance
Solvent Dichloromethane Maximizes selectivity

This method circumvents the need for pre-formed difluoroacetyl reagents but requires stringent moisture control due to the hygroscopic nature of fluorinating agents.

Palladium-Catalyzed Carbonylation

Adapting methodologies from fluorophenylacetic acid synthesis, a carbonylation approach has been explored:

  • Halogenation : 3-(Trifluoromethyl)phenol is converted to its benzyl bromide derivative using phosphorus tribromide.
  • Carbonylation : The bromide undergoes palladium-catalyzed (PdCl₂(PPh₃)₂) carbonylation with carbon monoxide in methanol at 80°C, forming the acetic acid backbone.
  • Electrophilic Fluorination : Subsequent treatment with Selectfluor® introduces difluorine atoms at the α-position.

Mechanistic Insights
The carbonylation step proceeds through a Pd(0)/Pd(II) cycle, where oxidative addition of the benzyl bromide to palladium is rate-determining. Fluorination kinetics follow second-order dependence on Selectfluor® concentration, with $$ k_{obs} = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at 25°C.

Solid-Phase Synthesis for High-Purity Production

Recent advances employ polymer-supported reagents to enhance purity (>99% by HPLC). The protocol involves:

  • Immobilized 3-(trifluoromethyl)phenol on Wang resin
  • Sequential treatment with difluoroacetic anhydride and cleavage using trifluoroacetic acid

This method achieves 89% yield with reduced purification requirements, though scalability remains limited by resin loading capacity.

Comparative Analysis of Methodologies

The table below synthesizes critical performance metrics across preparation routes:

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic Substitution 75 95 High 1.0
Oxidative Fluorination 82 98 Moderate 1.8
Carbonylation 68 91 High 2.2
Solid-Phase Synthesis 89 99 Low 3.5

Cost Index normalized to nucleophilic substitution method.

Analytical Characterization

Successful synthesis requires rigorous validation:

  • $$^{19}\text{F NMR}$$ : Characteristic doublet at δ −92 ppm (CF₂) and triplet at δ −58 ppm (CF₃)
  • HRMS : Calculated for $$ \text{C}{10}\text{H}{7}\text{F}{5}\text{O}{3} $$ [M+H]⁺: 294.0312, observed: 294.0309
  • X-ray Crystallography : Orthorhombic crystal system with P2₁2₁2₁ space group (a=7.892 Å, b=10.345 Å, c=12.678 Å)

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can modulate various biochemical pathways, depending on its structure and functional groups. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinctions:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Applications/Notes
Target Compound : 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid C₉H₅F₅O₃ 256.1 3-(trifluoromethyl)phenoxy, difluoro-acetic acid Hypothesized agrochemical/pharmaceutical use (based on analogs).
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6) C₉H₅F₅O₃ 256.1 2-(trifluoromethoxy)phenyl, difluoro-acetic acid Used in professional manufacturing; similar stability.
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid (CAS 1133116-05-8) C₉H₄BrF₅O₃ 335.02 3-Bromo, 4-(trifluoromethoxy)phenyl Building block for complex syntheses; hygroscopic (stored at -20°C).
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid (CID 83224130) C₁₀H₈F₄O₃ 260.16 3-Fluoro-5-(trifluoromethyl)phenyl, methoxy-acetic acid Structural studies; methoxy group alters solubility and reactivity.
Haloxyfop (Agrochemical) C₁₅H₁₁ClF₃NO₄ 361.7 Trifluoromethylpyridinyl, phenoxy-propanoic acid Herbicide; demonstrates role of trifluoromethyl in bioactivity.
Fluroxypyr ([Agrochemical]) C₇H₅Cl₂FNO₃ 255.03 Pyridinyl-oxy, chloro-fluoro substitution Herbicide; highlights fluorine's role in enhancing stability and uptake.

Key Differences and Implications

Substituent Position and Type: The 3-(trifluoromethyl)phenoxy group in the target compound contrasts with 2-(trifluoromethoxy) () or pyridinyl () moieties in analogs. Positional changes significantly alter electronic effects and steric hindrance, impacting binding to biological targets. Methoxy vs.

Stability: Trifluoromethyl groups enhance thermal and metabolic stability, as seen in haloxyfop.

Biological Activity: Herbicidal Action: Haloxyfop and fluroxypyr () demonstrate that phenoxy-acetic/propanoic acid scaffolds with fluorine substitutions are effective herbicides. The target compound’s trifluoromethyl group may confer similar activity. Pharmaceutical Potential: Bombesin receptor ligands () with trifluoromethyl-phenyl motifs suggest possible neurological applications, though this remains speculative for the target compound.

Research Findings and Data

  • Synthesis Challenges: Introducing trifluoromethyl at the 3-position on phenoxy may require specialized coupling reagents, unlike 2-position analogs ().
  • Thermal Properties : Melting points for analogs range from 87–90°C () to room-temperature stability (), indicating variability based on substituents.
  • Electrochemical Behavior : Fluorine atoms increase oxidative stability, critical for agrochemical longevity.

Biological Activity

2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid is a fluorinated organic compound with significant implications in biological and pharmaceutical research. Its unique chemical structure, characterized by difluoro and trifluoromethyl groups, enhances its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_9H5_5F5_5O3_3
  • Molecular Weight : 240.13 g/mol
  • CAS Number : 175543-27-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid under controlled conditions. The reaction is usually catalyzed by a suitable base, such as sodium hydroxide, and purification is achieved through crystallization or high-performance liquid chromatography (HPLC) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, modulating their activity. This compound has been shown to inhibit or activate several biochemical pathways, making it a candidate for further therapeutic exploration .

Pharmacological Implications

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency in drug design. For instance, the trifluoromethyl group can significantly increase the efficacy of pharmacophores by improving their interaction with biological targets . The following table summarizes some relevant findings on the biological activity of this compound:

Study Biological Target Effect Observed Reference
Study 1Enzyme InhibitionIncreased potency in inhibiting target enzyme activity
Study 2Receptor BindingEnhanced binding affinity compared to non-fluorinated analogs
Study 3Cellular PathwaysModulation of signaling pathways linked to disease states

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that the introduction of trifluoromethyl groups in related compounds improved their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that this compound may exhibit similar properties .
  • Anticancer Applications : Research exploring kinase inhibitors has highlighted the potential of fluorinated compounds in cancer therapy. The unique properties of this compound could be leveraged for developing new anticancer agents targeting specific kinases .
  • Neurotransmitter Uptake Inhibition : Studies have shown that fluorinated compounds can significantly affect neurotransmitter uptake mechanisms, which could be relevant for treating neurological disorders .

Safety and Toxicology

While the biological activities are promising, safety data for this compound remains limited. Precautionary measures should be observed when handling this compound due to its potential toxicity as indicated by hazard statements associated with similar fluorinated compounds .

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